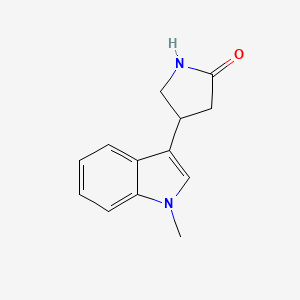

4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one

Description

General Significance of Pyrrolidin-2-one Scaffolds in Synthetic Chemistry

The pyrrolidin-2-one ring, a five-membered nitrogen-containing lactam, is a versatile and valuable scaffold in synthetic chemistry. researchgate.net Its significance is amplified by its frequent appearance in a wide range of pharmacologically active agents. researchgate.netscilit.com The utility of this scaffold stems from several key structural features:

Three-Dimensional Diversity : Unlike flat, aromatic systems, the saturated, non-planar nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space. This is crucial for precise interactions with biological targets like proteins. nih.govresearchgate.net

Stereochemical Complexity : The pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of stereoisomers. The specific spatial orientation of substituents can drastically alter the biological profile of a molecule, enabling fine-tuning of its activity. nih.govresearchgate.net

Synthetic Accessibility : Numerous synthetic methods have been developed for the construction and functionalization of the pyrrolidin-2-one core, making it an accessible building block for chemists. acs.org

These characteristics make pyrrolidin-2-one and its derivatives essential components in the design of novel compounds for various research applications. scilit.com

Reported Biological Activities of Pyrrolidinone Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | scilit.com |

| Anti-inflammatory | scilit.combeilstein-journals.org |

| Anticancer | scilit.comnih.gov |

| Antidepressant | scilit.com |

| Anticonvulsant | scilit.com |

Role of Indole (B1671886) Moieties in the Design of Chemical Probes and Precursors

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most widely distributed heterocyclic structures in nature. nih.gov It serves as a fundamental building block for a multitude of natural products and synthetic compounds with significant biological and chemical importance. nih.govcreative-proteomics.com

Biochemical Precursor : Indole is the precursor to the essential amino acid tryptophan, as well as to important biomolecules like the neurotransmitter serotonin (B10506) and the plant hormone indole-3-acetic acid. nih.govcreative-proteomics.com

Pharmacological Core : The indole structure is the backbone for a wide variety of pharmaceuticals, including treatments for migraines, infections, and hypertension. creative-proteomics.comnews-medical.net Its ability to engage in hydrogen bonding and its reactivity in electrophilic aromatic substitution reactions make it an ideal intermediate for synthesizing diverse derivatives. creative-proteomics.com

Fluorescent Properties : Many indole derivatives exhibit strong fluorescence emission in solution, which makes them highly valuable in the development of fluorescent probes for detecting specific ions or molecules in biological and chemical systems. mdpi.com The design of these probes often follows a donor-π-acceptor (D-π-A) concept to modulate their photophysical properties. mdpi.com

The versatility and inherent properties of the indole moiety have solidified its role as a critical component in the design of new chemical entities. bioengineer.org

Applications of Indole Derivatives

| Application Area | Example | Reference |

|---|---|---|

| Pharmaceuticals | Backbone for serotonergic drugs, antimicrobials, and anticancer agents. | creative-proteomics.com |

| Agrochemicals | Precursor to the plant hormone indole-3-acetic acid (IAA). | creative-proteomics.com |

| Chemical Probes | Fluorescent probes for detecting ions like cyanide or changes in pH. | mdpi.com |

| Antiviral Agents | The drug Arbidol features an indole core. | nih.gov |

Rationale for the Comprehensive Academic Investigation of 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one

The decision to conduct a comprehensive academic investigation of this compound is based on a sound chemical rationale. This compound represents the deliberate fusion of the structurally significant pyrrolidin-2-one scaffold with the functionally important indole moiety. Such molecular hybridization is a well-established strategy in chemical research aimed at discovering novel compounds with unique properties that may differ from, or be superior to, the individual components.

The rationale for its investigation includes:

Synergistic Potential : Combining two known pharmacophores creates an opportunity for synergistic effects, potentially leading to novel biological activities or enhanced chemical properties.

Structural Novelty : The specific linkage of the indole at its 3-position to the 4-position of the pyrrolidin-2-one ring creates a distinct molecular architecture. The N-methylation of the indole ring is a common modification used by chemists to alter factors such as solubility and binding affinity to biological targets.

Foundation for Further Research : A thorough characterization of this molecule—including its synthesis, spectroscopic data, and chemical reactivity—provides a critical foundation for its potential use as a chemical probe, a precursor for more complex molecules, or a candidate for biological screening. bldpharm.com

The study of this specific compound allows researchers to explore the chemical space defined by the intersection of these two important classes of heterocycles, contributing valuable knowledge to the broader field of synthetic and medicinal chemistry.

Compound Identification: this compound

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| CAS Number | 88221-20-9 bldpharm.com |

Structure

3D Structure

Properties

CAS No. |

88221-20-9 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(1-methylindol-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H14N2O/c1-15-8-11(9-6-13(16)14-7-9)10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3,(H,14,16) |

InChI Key |

RFFWGNLJTXLSNP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3CC(=O)NC3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Methyl 1h Indol 3 Yl Pyrrolidin 2 One and Its Analogues

Total Synthesis Approaches to the Core Pyrrolidin-2-one Structure

Total synthesis of the target compound can be approached through convergent or divergent strategies, each offering distinct advantages in terms of efficiency, flexibility, and the ability to generate structural analogues.

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in the later stages. For 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one, this typically means synthesizing the 1-methylindole (B147185) nucleus and a four-carbon precursor to the pyrrolidin-2-one ring separately before coupling them.

One prominent convergent approach is the Michael addition of 1-methylindole to an electrophilic C4 synthon. For instance, reacting 1-methylindole with an itaconate derivative can form the carbon-carbon bond at the indole (B1671886) C3 position. Subsequent chemical manipulations, including reduction and amidation, would lead to the cyclization of the pyrrolidin-2-one ring.

Another hypothetical convergent pathway involves a Friedel-Crafts acylation reaction. vulcanchem.com In this method, 1-methylindole is acylated at the C3 position with succinic anhydride (B1165640), which introduces a four-carbon chain with a terminal carboxylic acid. The resulting γ-keto acid can then undergo reductive amination followed by intramolecular cyclization to form the γ-lactam ring. vulcanchem.com

Divergent strategies begin with a common intermediate that is subsequently modified to produce a variety of analogues. This approach is highly efficient for creating a library of related compounds for structure-activity relationship studies.

A key common intermediate for a divergent synthesis is 4-(1H-indol-3-yl)pyrrolidin-2-one. This core structure can be synthesized and then subjected to various functionalization reactions. For the synthesis of the target compound, the crucial final step would be the N-methylation of the indole nitrogen. This strategy allows for the introduction of various N-alkyl, N-aryl, or other N-substituents on the indole ring from a single precursor.

The synthesis of the 4-(1H-indol-3-yl)pyrrolidin-2-one precursor itself has been achieved via a sequential process starting with the Michael addition of indole to an ester of 4-nitrobutanoic acid. This is followed by the catalytic hydrogenation of the nitro group to an amine, which spontaneously cyclizes to form the lactam ring. The resulting 3-methoxycarbonyl-4-(indol-3-yl)-2-pyrrolidone can then be hydrolyzed and decarboxylated to yield the desired common intermediate. researchgate.netresearchgate.net

Key Reaction Transformations and Chemical Precursors

The construction of this compound relies on a series of fundamental reaction transformations for building the heterocyclic rings and installing the required substituents.

The pyrrolidin-2-one (γ-lactam) ring is a central feature of the target molecule. Its formation is a critical step in the synthesis, with several established methods available.

Intramolecular Cyclization of γ-Amino Acids : This is one of the most common methods for forming γ-lactams. A precursor γ-amino acid, such as 4-amino-3-(1-methyl-1H-indol-3-yl)butanoic acid, can be cyclized through dehydration, often facilitated by heating or coupling agents.

Reductive Cyclization of γ-Nitro Esters : As mentioned, a powerful method involves the catalytic hydrogenation of a γ-nitro ester. The reduction of the nitro group directly yields a primary amine, which then undergoes spontaneous intramolecular aminolysis of the ester to form the stable five-membered lactam ring. researchgate.net

Ring Contraction Reactions : Innovative methods include the ring contraction of larger heterocyclic systems. For example, photo-promoted ring contractions of pyridines have been developed to afford functionalized pyrrolidine (B122466) derivatives. nih.gov While not directly reported for the target molecule, this represents a modern approach to the core scaffold.

A summary of selected methods for pyrrolidin-2-one ring formation is presented below.

| Method | Precursor | Key Reagents/Conditions | Reference |

| Reductive Cyclization | γ-Nitro Ester | H₂, Pd/C or Raney Ni | researchgate.netresearchgate.net |

| Intramolecular Amidation | γ-Amino Acid | Heat, Acetic Anhydride | vulcanchem.com |

| Radical Cyclization | 1,6-Eneynyl Amide | R₂Zn | researchgate.net |

| Ring Contraction | Piperidine Derivative | Specific Oxidant and Additive | rsc.org |

Attaching the pyrrolidin-2-one moiety to the C3 position of the indole ring is a key strategic bond formation. The nucleophilic character of the indole C3 position is typically exploited in these reactions.

Michael Addition : The reaction of an indole with a Michael acceptor, such as an α,β-unsaturated ester or nitroalkene, is a highly effective way to form the C3-C bond. For this synthesis, reacting 1-methylindole with a derivative of 4-nitrobutenoic acid provides a direct route to the precursor for reductive cyclization. researchgate.net

Friedel-Crafts Acylation : This classic electrophilic aromatic substitution reaction can be used to introduce a four-carbon chain onto the indole ring. Using succinic anhydride in the presence of a Lewis acid catalyst acylates the indole at C3, yielding a γ-ketoacid intermediate that can be further elaborated to the pyrrolidinone. vulcanchem.com

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods offer advanced ways to functionalize indoles. While perhaps overly complex for this specific target, Pd-catalyzed reactions are used extensively for creating more substituted indole analogues, for instance, by coupling a C3-boronic acid derivative of indole with a suitable halogenated pyrrolidinone precursor. acs.orgnih.gov

The introduction of the methyl group at the N1 position of the indole ring can be performed either at the beginning of the synthesis (using 1-methylindole as a starting material) or at the end (methylating the 4-(1H-indol-3-yl)pyrrolidin-2-one precursor). The latter is common in divergent syntheses. A variety of N-methylation protocols exist, ranging from traditional methods to more modern, "green" alternatives.

Traditional Methylating Agents : Reagents like methyl iodide and dimethyl sulfate (B86663) are highly effective but are also toxic and hazardous. researchgate.net These reactions are typically run in the presence of a base such as sodium hydride (NaH) to deprotonate the indole nitrogen.

Dimethyl Carbonate (DMC) : A much safer and environmentally benign alternative is dimethyl carbonate. researchgate.netst-andrews.ac.uk It serves as a green methylating agent, and the reaction can be catalyzed by bases like potassium carbonate or 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netst-andrews.ac.uk

Quaternary Ammonium Salts : Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe, non-toxic, and easy-to-handle solid methylating agent. It provides excellent monoselective N-methylation of indoles under mildly basic conditions. acs.orgnih.gov

The table below compares different methods for the N-methylation of indoles.

| Methylating Agent | Typical Base/Catalyst | Advantages | Disadvantages | References |

| Methyl Iodide (CH₃I) | NaH, K₂CO₃ | High reactivity, effective | Highly toxic, volatile | researchgate.net |

| Dimethyl Sulfate (DMS) | NaOH, K₂CO₃ | Effective, inexpensive | Toxic, carcinogenic | researchgate.net |

| Dimethyl Carbonate (DMC) | K₂CO₃, DABCO | Low toxicity, environmentally benign | Requires higher temperatures | researchgate.netst-andrews.ac.uk |

| Phenyl Trimethylammonium Iodide | Mildly basic conditions | Safe, solid reagent, high monoselectivity | acs.orgnih.gov |

Stereoselective Synthesis and Diastereomeric Control

The creation of specific stereoisomers of 4-(indol-3-yl)pyrrolidinones requires precise control over the formation of chiral centers. Methodologies in this domain are broadly categorized into asymmetric synthesis to set a single chiral center, diastereoselective approaches to control the relative stereochemistry of multiple centers, and resolution techniques to separate enantiomers from a racemic mixture.

Asymmetric synthesis aims to directly produce an enantiomerically enriched product. A primary strategy involves the use of the "chiral pool," where readily available, enantiopure natural products like amino acids serve as starting materials. mdpi.com For instance, derivatives of (S)-proline or (S)-glutamic acid can be elaborated into chiral pyrrolidinone scaffolds.

Organocatalysis has emerged as a powerful tool for establishing chirality. Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can promote transformations with high enantioselectivity. nih.gov A notable example is the enantioselective synthesis of 3-(indol-3-yl)-pyrrolidines, achieved through a sequential Michael/retro-Mannich/Mannich reaction catalyzed by a chiral phosphoric acid. This process generates the desired products in high yields with excellent stereoselectivities (up to 92% ee). nih.gov This strategy of using a chiral Brønsted acid to control the stereochemical outcome of cyclization is directly applicable to the synthesis of chiral 4-(indol-3-yl)pyrrolidin-2-one analogues.

Biocatalysis offers another advanced route, utilizing enzymes to perform stereoselective transformations. Engineered enzymes, such as "pyrrolidine synthases," have been developed to catalyze intramolecular C-H amination reactions, yielding chiral pyrrolidines with high enantiomeric excess. acs.org These biocatalytic platforms provide a concise and environmentally friendly route to chiral N-heterocycles.

When a molecule contains two or more stereocenters, controlling their relative orientation (diastereoselectivity) is critical. Diastereoselective methods are essential for synthesizing specific diastereomers of 4-(indol-3-yl)pyrrolidin-2-ones that may be substituted at other positions on the pyrrolidinone ring.

One of the most effective strategies for constructing the pyrrolidine ring with high diastereocontrol is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.gov This method can simultaneously generate up to four stereogenic centers. ua.es By using chiral N-tert-butanesulfinylimines as part of the azadiene component, densely substituted pyrrolidines can be synthesized with high regio- and diastereoselectivity. ua.es

Multicomponent reactions (MCRs) provide an efficient pathway to complex, highly substituted pyrrolidines by forming multiple bonds and stereocenters in a single operation. For example, a TiCl₄-catalyzed MCR between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly functionalized pyrrolidines as a single diastereomer. nih.gov Another approach involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to produce densely functionalized pyrrolidinones containing an all-carbon quaternary stereocenter with exquisite diastereoselectivity. acs.org

Furthermore, the alkylation of a pre-existing chiral pyrrolidin-2-one scaffold can proceed with high diastereoselectivity. Chiral 4-(alkyloxymethyl)pyrrolidin-2-ones undergo alkylation at the 3-position to give 3,4-trans-disubstituted products with total stereoselection, guided by the existing stereocenter at C4. researchgate.net

| Method | Key Reagents/Strategy | Stereochemical Control | Ref. |

| [3+2] Cycloaddition | Azomethine Ylides + Alkenes | High Diastereoselectivity | nih.govua.es |

| Multicomponent Reaction | Phenyldihydrofuran, Imino Ester, Silane | Single Diastereomer | nih.gov |

| Alkylation | Chiral 4-substituted-pyrrolidin-2-one | trans-Selective Alkylation | researchgate.net |

| Domino Reaction | Cyclization/Allylation/Claisen Rearrangement | High Diastereoselectivity | acs.org |

When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate them.

Classical resolution involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. libretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. Afterward, the resolving agent is removed to yield the separated enantiomers. libretexts.org

Kinetic resolution is a dynamic process where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent. whiterose.ac.ukwhiterose.ac.uk This results in an enantioenriched product and unreacted starting material that is enriched in the opposite enantiomer. Both enzymatic and non-enzymatic catalysts can be employed for the kinetic resolution of pyrrolidine precursors. whiterose.ac.uk

Chromatographic resolution is a powerful analytical and preparative technique. Enantiomers can be separated by passing the racemic mixture through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). mdpi.com The differential interaction of the enantiomers with the chiral surface leads to different retention times, allowing for their separation. This method is widely used for obtaining both enantiomers with high purity. mdpi.com

Catalytic Methods in Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metals and small organic molecules (organocatalysts) play crucial roles in the synthesis of this compound and its analogues.

Transition metals are highly versatile catalysts for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing the target molecule.

Palladium catalysis is particularly prominent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are invaluable for functionalizing the indole core or for coupling the indole moiety to the pyrrolidinone precursor. Recently, a palladium-catalyzed one-pot strategy was developed to synthesize 4-aminoindole-3-carboxylic acids from 4-bromoindole-3-carboxylic acid derivatives. acs.org This method integrates nucleophilic substitution with Pd-catalyzed C-N cross-coupling, demonstrating a powerful approach for assembling multisubstituted indole structures that are direct precursors to lactams like pyrrolidin-2-one. acs.org Furthermore, transition-metal-catalyzed C-H functionalization allows for the direct modification of the indole's benzene (B151609) ring, offering alternative routes to substituted analogues. bohrium.com

Gold and Copper catalysis are also significant, especially in cyclization reactions. Gold catalysts can promote the cyclization of 2-alkynylarylazides or 2-alkynylnitroarenes to form the indole ring system. mdpi.com Copper catalysts are often used for annulation reactions to construct the indole core and can be a more cost-effective alternative to precious metals. researchgate.net These methods provide access to diverse indole precursors needed for the synthesis of the final target compound.

| Catalyst | Reaction Type | Application | Ref. |

| Palladium | C-N/C-O Cross-Coupling | Synthesis of 4-amino/alkoxyindole-3-carboxylates | acs.org |

| Palladium | C-H Functionalization | Direct modification of the indole ring | bohrium.com |

| Gold | Cyclization | Synthesis of the indole core from alkynyl anilines | mdpi.com |

| Copper | Annulation | Construction of the indole core | researchgate.net |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with catalysts like diarylprolinol silyl (B83357) ethers being extremely efficient in a wide variety of reactions. nih.gov

The formation of the 4-substituted pyrrolidinone ring can be effectively achieved through organocatalytic conjugate additions (Michael additions). Chiral pyrrolidine-based catalysts can activate aldehydes or ketones to form nucleophilic enamines, which then add to nitroolefins or other Michael acceptors. nih.govresearchgate.net This is a foundational strategy for constructing the C-C bond between the C4 of the pyrrolidinone and its substituent.

For indolyl-substituted systems, chiral phosphoric acids have proven to be highly effective. As mentioned previously, these Brønsted acid catalysts can control the stereochemistry of cyclization reactions involving indole derivatives, leading to products with high enantiomeric excess. nih.gov Bifunctional organocatalysts, such as those derived from squaramide, can synergistically activate both the nucleophile and the electrophile through hydrogen bonding and enamine formation. nih.gov These catalysts are effective in promoting domino reactions that rapidly build molecular complexity, such as in the asymmetric synthesis of spirooxazolidines embedded with a pyrazolinone core, showcasing their potential for constructing complex heterocyclic systems like pyrrolidinones. rsc.org

Optimization of Reaction Conditions and Process Chemistry

The optimization of reaction conditions is paramount in the synthesis of complex molecules like this compound to ensure high yields, purity, and cost-effectiveness. Process chemistry aims to develop scalable, safe, and robust synthetic methods suitable for industrial production.

Improving the yield and efficiency of a synthetic route involves a systematic investigation of various reaction parameters. For the synthesis of pyrrolidin-2-one derivatives, several strategies have been explored.

One common approach involves the optimization of catalyst systems. For instance, in reactions forming the pyrrolidinone ring, the choice of catalyst can significantly impact the reaction rate and yield. Palladium-catalyzed reactions, for example, have been utilized in the synthesis of related indole derivatives. The optimization of a one-pot synthesis of indole-3-carboxylic acids, which can be precursors to compounds like this compound, involved screening various palladium catalysts and ligands. It was found that a combination of PdCl2 and a specific ligand, Xantphos, under optimized temperature and with a suitable base, provided the best yields. acs.org

Solvent selection is another critical factor. The solubility of reactants and intermediates, as well as the solvent's boiling point and its interaction with the catalyst, can dramatically affect the reaction outcome. In the synthesis of pyrrolidine-fused spirooxindoles, a related class of compounds, a mixture of ethanol (B145695) and water was found to be an effective green solvent system that also facilitated high yields. nih.govresearchgate.net

Temperature and reaction time are also key variables that are often optimized. A study on the synthesis of 4-amino/alkoxyindole-3-carboxylic acid derivatives demonstrated that adjusting the temperature could significantly influence the product yield. acs.org Similarly, monitoring the reaction progress and optimizing the reaction time can prevent the formation of byproducts and degradation of the desired product.

To illustrate the impact of optimizing reaction conditions, consider the following hypothetical optimization table for a key step in the synthesis of a 4-(indol-3-yl)pyrrolidin-2-one analogue.

Table 1: Optimization of a Michael Addition Step for a Pyrrolidin-2-one Analogue

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et3N | CH2Cl2 | 25 | 12 | 45 |

| 2 | DBU | CH2Cl2 | 25 | 8 | 60 |

| 3 | DBU | THF | 25 | 8 | 75 |

| 4 | DBU | THF | 0 | 12 | 82 |

This table is a representative example based on common organic synthesis optimization procedures and does not represent actual experimental data for the specific target compound.

The integration of green chemistry principles into the synthesis of this compound and its analogues is crucial for developing sustainable chemical processes.

A primary focus of green chemistry is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, ethanol, or solvent mixtures like ethanol-water has been shown to be effective in the synthesis of related heterocyclic compounds. nih.govresearchgate.net These solvents are non-toxic, inexpensive, and readily available.

Catalyst-free reactions or the use of highly efficient and recyclable catalysts are also key tenets of green chemistry. A study on the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds was successfully conducted under catalyst-free conditions at room temperature. nih.govresearchgate.net When catalysts are necessary, the use of small amounts of highly active catalysts, such as palladium complexes, can minimize waste and environmental impact. acs.org

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important principle. Multicomponent reactions are inherently more atom-economical than multi-step syntheses as they incorporate a greater proportion of the starting materials into the final product. mdpi.com

Energy efficiency is also a consideration in green synthetic design. Conducting reactions at room temperature or with minimal heating reduces energy consumption. The development of synthetic methods that proceed efficiently at ambient temperatures is a significant advancement in green chemistry. nih.govresearchgate.net

The principles of green chemistry can be applied to various stages of the synthesis of this compound, from the selection of starting materials to the final purification steps. The following table summarizes some green chemistry approaches applicable to the synthesis of pyrrolidin-2-one derivatives.

Table 2: Application of Green Chemistry Principles in Pyrrolidin-2-one Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Safer Solvents | Employing water, ethanol, or EtOH/H2O mixtures instead of chlorinated solvents. nih.govresearchgate.net |

| Atom Economy | Utilizing multicomponent reactions to maximize the incorporation of starting materials into the final product. mdpi.com |

| Catalysis | Developing catalyst-free reaction conditions or using highly efficient, low-loading catalysts. acs.orgnih.govresearchgate.net |

| Energy Efficiency | Designing reactions that proceed at ambient temperature to reduce energy consumption. nih.govresearchgate.net |

| Waste Prevention | One-pot syntheses and MCRs reduce the number of work-up and purification steps, minimizing waste generation. researchgate.netmdpi.com |

By integrating these yield enhancement strategies and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

To elucidate the chemical structure of 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one, a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments would be necessary. These techniques provide detailed information about the carbon and proton framework of the molecule, as well as the connectivity between atoms.

1D and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, would provide the initial overview of the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts (δ), integration (for ¹H), and multiplicity would offer clues about the different types of protons and carbons present in the molecule.

Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidinone and indole (B1671886) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly important for identifying quaternary carbons and for establishing the connectivity between the indole and pyrrolidinone rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.

Advanced NMR Applications (e.g., Solvent and Temperature Studies for Conformational Analysis)

To understand the dynamic behavior and preferred conformations of this compound, advanced NMR studies could be employed. By recording NMR spectra in different solvents (e.g., polar vs. non-polar), one could observe changes in chemical shifts, which can indicate solvent-solute interactions and conformational preferences.

Furthermore, variable temperature NMR studies would allow for the investigation of conformational dynamics. By heating or cooling the sample, it might be possible to observe the coalescence or sharpening of signals, providing information about the energy barriers between different conformations.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₃H₁₄N₂O).

Fragmentation Pathway Analysis using MS/MS and Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable structural information, helping to confirm the connectivity of the indole and pyrrolidinone moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Key expected vibrations would include:

A strong absorption band for the carbonyl (C=O) group of the lactam ring, typically in the range of 1650-1700 cm⁻¹.

N-H stretching vibrations for the indole ring (if not N-methylated, which in this case it is).

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would reveal the electronic transitions within the molecule. The indole ring system is a strong chromophore, and its characteristic absorption maxima (λ_max) would be expected in the UV region. The position and intensity of these absorptions can be influenced by the substitution on the indole ring.

Vibrational Mode Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. mdpi.comnih.gov For this compound, the analysis of its vibrational modes allows for the unambiguous identification of its key structural components: the N-methylindole ring and the γ-lactam (pyrrolidinone) ring.

The FTIR spectrum of a related indole derivative, 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, has been analyzed using computational methods, providing insights into the expected vibrational frequencies. nih.gov The characteristic vibrational frequencies for this compound can be predicted based on the analysis of its constituent functional groups. The lactam moiety is expected to exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. The C-N stretching vibration within the lactam ring would also be observable. The indole nucleus presents several characteristic bands. The N-H stretching vibration, absent due to N-methylation, is replaced by vibrations associated with the N-CH₃ group. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring typically appear in the 1450-1600 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactam | C=O stretch | 1660-1700 | Strong |

| Lactam | C-N stretch | 1250-1350 | Medium |

| Indole | Aromatic C-H stretch | 3000-3100 | Medium |

| Indole | C=C stretch | 1450-1600 | Medium-Strong |

| N-Methyl | C-H stretch | 2850-2960 | Medium |

These assignments are based on established correlations and computational studies of similar molecular structures. nih.govresearchgate.netderpharmachemica.com Experimental determination of the FTIR and Raman spectra would be necessary to confirm these assignments and provide a unique vibrational signature for the compound.

Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is a powerful tool for characterizing the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. researchgate.net The indole nucleus in this compound acts as a significant chromophore. Indole and its derivatives are known to exhibit characteristic absorption bands in the ultraviolet region. nih.govacs.orgsemanticscholar.org

The electronic spectrum of indole itself typically displays two main absorption bands. The first, around 260-290 nm, is attributed to the ¹Lₐ ← ¹A transition, while the second, a stronger band around 210-220 nm, corresponds to the ¹Bₐ ← ¹A transition. Substitution on the indole ring can cause shifts in the position and intensity of these bands. The presence of the N-methyl group and the pyrrolidinone substituent at the 3-position will influence the electronic environment of the indole chromophore.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| ¹Lₐ ← ¹A | 270-295 | ~5,000-7,000 M⁻¹cm⁻¹ |

| ¹Bₐ ← ¹A | 215-225 | ~20,000-30,000 M⁻¹cm⁻¹ |

Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide further insights into the nature of the electronic transitions. semanticscholar.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com

Single-Crystal X-ray Diffraction Techniques

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound is required. ncl.ac.uk The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

The crystal structure of a closely related compound, 1-sec-Butyl-3-[hydroxy(1-methyl-1H-indol-3-yl)methylidene]pyrrolidine-2,4-dione, has been determined, providing a model for the expected structural features of the target compound. nih.gov In this related structure, the indole ring system is essentially planar. The dihedral angle between the indole ring and the pyrrolidine-dione moiety was found to be 9.87 (7)°. nih.gov Similar planarity of the indole ring is expected for this compound.

Solid-State Structural and Conformational Analysis

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the solid-state structure and conformation of this compound. Key parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Torsion Angles: Determination of the conformation of the pyrrolidinone ring and the relative orientation of the indole and pyrrolidinone moieties. The pyrrolidinone ring in similar structures can adopt various conformations, such as an envelope or twisted form. nih.goviucr.org

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. In the absence of a strong hydrogen bond donor, C-H···O and C-H···π interactions may play a significant role in the crystal lattice.

A hypothetical table of selected crystallographic parameters for this compound, based on known structures of related compounds, is presented below. nih.govnih.gov

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11-13 |

| b (Å) | ~10-12 |

| c (Å) | ~12-14 |

| β (°) | ~95-100 |

| Z | 4 |

Chromatographic Purification and Analytical Techniques

Chromatographic methods are indispensable for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other organic molecules. ajol.info The development of a robust HPLC method for this compound would involve the optimization of several key parameters to achieve adequate separation of the main compound from any impurities. nih.govresearchgate.net

A reversed-phase HPLC method would likely be suitable. The stationary phase would typically be a C18-bonded silica (B1680970) column. The mobile phase would consist of a mixture of an aqueous component (e.g., water with a buffer or acid modifier like formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of any less polar impurities.

Key parameters for optimization include:

Column: A C18 column with standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength corresponding to one of the absorption maxima of the indole chromophore (e.g., 220 nm or 280 nm).

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

The validation of the developed method would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.govnih.gov

A representative table outlining a potential HPLC method is provided below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

This method would allow for the accurate quantification of the purity of this compound and the detection of any related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of volatile byproducts that may be present in pharmaceutical substances. In the context of the synthesis and storage of "this compound," GC-MS would be the method of choice for detecting residual solvents, raw materials, or degradation products that are volatile in nature.

The methodology typically involves headspace GC-MS, where a sample of the compound is heated to release volatile components into the headspace of the vial. An aliquot of this gas is then injected into the GC-MS system. The gas chromatograph separates the individual volatile compounds based on their boiling points and interaction with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for structural elucidation and identification.

While this methodology is standard in the pharmaceutical industry for ensuring the purity and safety of active pharmaceutical ingredients, specific studies detailing the volatile byproduct profile of "this compound" are not available in the reviewed scientific literature. Therefore, no specific data on retention times, mass fragmentation patterns, or identified volatile byproducts for this compound can be presented.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the chemical properties of this compound could be located.

Consequently, the generation of an article with detailed research findings, data tables, and in-depth analysis on the quantum chemical calculations, conformational analysis, and molecular docking of this specific compound is not possible at this time. The strict adherence to the requested outline, which requires specific data points and findings, cannot be fulfilled without published research on this particular molecule.

The search included queries for Density Functional Theory (DFT) studies, molecular orbital analysis, conformational energy landscapes, molecular dynamics simulations, and molecular docking predictions specifically for this compound. While a multitude of computational studies exist for related compounds containing either an indole or a pyrrolidinone moiety, and even for structurally similar indolylpyrrolidinones, none were found to focus on the exact molecule specified.

This lack of available data prevents a scientifically accurate and detailed response to the user's request for an article structured around the computational chemistry and theoretical studies of this compound. The creation of such an article would necessitate fabricating data, which falls outside the scope of providing factual and verifiable information.

Computational Chemistry and Theoretical Studies on 4 1 Methyl 1h Indol 3 Yl Pyrrolidin 2 One

Molecular Docking and Binding Affinity Predictions.

Ligand-Protein Interaction Modeling with Identified Molecular Targets

Ligand-protein interaction modeling, commonly known as molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govsciforum.net This method is crucial for understanding the structural basis of a compound's potential biological activity.

For a novel compound such as 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one, potential molecular targets can be identified through various means, including similarity-based screening against known ligands. mdpi.com For instance, the indole (B1671886) and pyrrolidinone scaffolds are present in compounds known to interact with a range of biological targets. Studies on related molecules have identified targets such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, monoamine oxidase-A (MAO-A), and the MDM2-p53 protein-protein interaction interface. nih.govnih.gov Molecular docking simulations would place this compound into the binding sites of these potential targets to evaluate its binding compatibility. The process involves preparing the 3D structures of both the ligand and the protein and then using an algorithm to explore various binding poses. nih.gov

Table 1: Illustrative Potential Molecular Targets and Binding Site Characteristics

| Target Protein | PDB ID | Key Binding Site Residues (Example) | Potential Interaction Type |

|---|---|---|---|

| Serotonin Transporter (SERT) | 6DZZ | Asp98, Tyr176, Phe335 | Hydrogen Bonding, π-π Stacking |

| Dopamine D2 Receptor | 6CM4 | Asp114, Ser193, Phe390 | Ionic Interaction, Hydrogen Bonding |

| MDM2 | 4HG7 | Leu54, Gly58, Val93 | Hydrophobic Interactions |

Note: This table is illustrative and lists potential targets based on the compound's core scaffolds. Experimental validation is required to confirm any interaction.

Scoring Functions and Binding Mode Analysis

Following the generation of potential binding poses through docking, scoring functions are employed to rank these poses. A scoring function is a mathematical model that estimates the binding affinity between a ligand and a protein. sciforum.net Lower scores typically indicate a more favorable binding energy and a higher predicted affinity. researchgate.net

Binding mode analysis involves a detailed examination of the best-ranked pose to understand the specific molecular interactions stabilizing the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. researchgate.netnih.gov For this compound, analysis would focus on interactions involving the indole ring's NH group (if not methylated at the N1 position, though the specified compound is) or aromatic system, the pyrrolidinone's carbonyl oxygen, and the N-methyl group. For example, the carbonyl oxygen is a potential hydrogen bond acceptor, while the indole ring can participate in π-π stacking or hydrophobic interactions.

Table 2: Representative Scoring Function Outputs for a Hypothetical Docking Simulation

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| AutoDock Vina | -9.5 | Hydrogen bond with Ser242; van der Waals with Cys200 |

| MolDock Score | -130.5 | Hydrophobic interactions with Phe335, Ile172 |

Note: The values presented are hypothetical examples to illustrate the output of scoring functions. The specific scores and interactions depend on the chosen protein target and software.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead candidates. nih.govnih.gov To build a reliable QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity would be required.

Descriptor Generation and Selection for Predictive Models

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net Descriptors can be categorized into several classes, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), geometric (e.g., surface area), and topological (e.g., connectivity indices). uran.ua A large number of descriptors are typically calculated, from which a smaller, relevant subset is selected using statistical methods to avoid overfitting and build a robust model.

Table 3: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometrical | Polar Surface Area (PSA) | Polarity and hydrogen bonding capacity |

| Electronic | Dipole Moment | Polarity and charge distribution |

Statistical Models for Correlating Structure with Molecular Interactions

Once relevant descriptors are selected, a statistical model is developed to correlate them with the observed activity or property. Various statistical and machine learning techniques can be employed for this purpose. Multiple Linear Regression (MLR) is a common approach that creates a linear equation relating the descriptors to the activity. uran.ua More advanced methods include Partial Least Squares (PLS), which is suitable for datasets with many correlated descriptors, and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), which can capture complex, non-linear relationships. nih.govnih.gov The predictive power of the resulting model must be rigorously validated using techniques like leave-one-out cross-validation and by testing its performance on an external set of compounds not used in model training. nih.gov

Computational ADMET Predictions

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical in the early stages of drug discovery to minimize the risk of late-stage failures. nih.govmdpi.com In silico ADMET models use a compound's structure to forecast its pharmacokinetic profile, helping to prioritize candidates with favorable drug-like properties. nih.govresearchgate.net

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion Profiles

A variety of computational models, many of which are based on QSPR principles, are available to predict key ADMET parameters.

Absorption: Parameters like human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers are predicted to estimate oral bioavailability. mdpi.com Water solubility is another key factor.

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is crucial for CNS-acting drugs, and plasma protein binding (PPB), which affects the concentration of free drug available to act on its target. researchgate.net

Metabolism: The primary focus is often on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. researchgate.net Models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., 3A4, 2D6, 2C9).

Excretion: Total clearance (CLtot) can be estimated, providing an indication of how efficiently a drug is eliminated from the body. mdpi.com

Table 4: Illustrative In Silico ADMET Profile for this compound

| ADMET Property | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. | |

| Water Solubility | Moderately Soluble | Acceptable solubility for absorption. | |

| Distribution | BBB Permeant | Yes | May cross the blood-brain barrier. |

| Plasma Protein Binding | ~90% | High binding may limit free drug concentration. | |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by P-gp. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4-metabolized drugs. |

| Excretion | Total Clearance (log(ml/min/kg)) | 0.5 | Moderate rate of elimination from the body. |

Note: This table contains theoretical predictions based on general structural features and is for illustrative purposes only. These properties require experimental verification.

Molecular Property Calculations for "Drug-Likeness" and Bioavailability (Theoretical Aspects)

In the realm of modern drug discovery and development, the early assessment of a compound's potential to be a successful drug is paramount. This evaluation often involves in silico methods, which use computational models to predict the pharmacokinetic properties of a molecule, including its "drug-likeness" and oral bioavailability. These theoretical studies are crucial for prioritizing lead compounds and reducing the likelihood of late-stage clinical trial failures. For the compound this compound, a comprehensive analysis of its molecular properties provides valuable insights into its potential as an orally administered therapeutic agent.

A key framework for assessing drug-likeness is Lipinski's Rule of Five, which was formulated by observing the physicochemical characteristics of successful oral drugs. wikipedia.orgdrugbank.com This rule establishes four simple molecular property criteria that a compound should generally meet to have a higher probability of good oral absorption and permeation. wikipedia.orgdrugbank.comunits.it These criteria are: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.com Compounds that adhere to this rule tend to have lower attrition rates during clinical trials. wikipedia.org

Computational tools and platforms, such as SwissADME, provide a suite of predictive models for these and other properties. nih.gov By analyzing the structure of this compound, it is possible to generate a detailed profile of its physicochemical properties. These calculations serve as a foundational step in understanding the compound's potential pharmacokinetic behavior.

The table below presents the calculated molecular properties for this compound, providing a quantitative basis for the assessment of its drug-likeness and theoretical bioavailability.

| Property | Value |

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| LogP (Consensus) | 1.68 |

| Topological Polar Surface Area (TPSA) | 42.16 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| Lipinski's Rule of Five Violations | 0 |

The data indicates that this compound exhibits favorable characteristics for an orally bioavailable drug candidate. With a molecular weight of 214.26 g/mol , it is well under the 500 Dalton threshold set by Lipinski's rule. wikipedia.orgdrugbank.com Its consensus LogP of 1.68 suggests a balanced lipophilicity, which is important for both solubility in aqueous environments and permeation across lipid membranes. The compound also has a low number of hydrogen bond donors (1) and acceptors (2), comfortably within the limits of Lipinski's rule. wikipedia.orgdrugbank.com Consequently, it has zero violations of this critical rule of thumb for drug-likeness.

Furthermore, the topological polar surface area (TPSA) of 42.16 Ų is in a range that is often associated with good cell membrane permeability. The presence of only one rotatable bond suggests a relatively rigid structure, which can be advantageous for target binding specificity.

Investigation of Molecular and Cellular Biological Activity Mechanisms in Vitro Focus

Identification and Validation of Molecular Targets

There is no publicly available information regarding the identification or validation of specific molecular targets for 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one.

Target Fishing Strategies

No studies employing target fishing strategies, such as affinity chromatography or proteomics-based approaches, have been reported for this compound.

Recombinant Protein Binding and Interaction Assays

Data from recombinant protein binding and interaction assays for this compound are absent from the scientific literature.

Enzymatic Inhibition and Activation Studies

Information regarding the effects of this compound on enzyme activity is not available.

Kinetic Analysis of Enzyme Modulation

There are no published studies detailing the kinetic analysis of enzyme modulation, including the determination of IC50 or Ki values, for this compound.

Mechanism-Based Inhibition Characterization

Characterization of any mechanism-based inhibition by this compound has not been reported.

Receptor Binding and Signaling Pathway Modulation

There is no available research on the receptor binding profile or the modulation of signaling pathways by this compound.

Ligand Binding Assays to Specific Receptors (e.g., 5-HT1A, EGFR)

No data has been published on the affinity of “this compound” for the 5-HT1A, EGFR, or any other specific receptors.

Reporter Gene Assays for Pathway Activation or Inhibition in Cell Lines

There is no information available from reporter gene assays to indicate whether “this compound” activates or inhibits any specific cellular signaling pathways.

Cellular Mechanism of Action Studies (In Vitro)

Live-Cell Imaging for Subcellular Localization and Dynamic Processes

The subcellular localization and effects on dynamic cellular processes of “this compound” have not been investigated or reported in the scientific literature.

Gene Expression Profiling and Proteomics Analysis in Cultured Cell Lines

No studies on gene expression profiling or proteomics analysis have been conducted to determine the cellular response to “this compound” in any cultured cell lines.

Studies on Specific Cellular Events (e.g., Cell Cycle Perturbation, Apoptosis Induction in Cell Lines)

There is no available data to suggest that “this compound” causes cell cycle perturbation or induces apoptosis in any cell lines.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

No structure-activity relationship studies have been published for “this compound” to identify its molecular targets or the chemical moieties responsible for any potential biological activity.

Identification of Key Pharmacophoric Features for Specific Molecular Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of key pharmacophoric features of this compound for specific molecular interactions would require either experimental data from techniques like X-ray crystallography of the compound bound to a target protein, or a series of active and inactive analogue compounds to build a computational pharmacophore model.

Currently, there is no publicly available information on the specific molecular targets of this compound, nor are there published studies of its binding mode to any protein or receptor. Therefore, it is not feasible to define the key hydrogen bond donors, acceptors, hydrophobic regions, or aromatic interactions that would constitute its pharmacophore for any specific biological activity.

Derivatization, Analog Synthesis, and Medicinal Chemistry Insights

Rational Design of Analogues Based on SAR

The rational design of analogs of 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacements and scaffold hopping to explore new chemical space while retaining essential pharmacophoric features.

Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, leading to comparable biological activity. This strategy can be employed to modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For the this compound scaffold, several bioisosteric modifications can be envisioned.

Table 1: Potential Bioisosteric Replacements for Key Moieties in this compound

| Moiety | Potential Bioisosteres | Rationale for Replacement |

| Indole (B1671886) NH | N-Acyl, N-Sulfonyl, N-Aryl | To modulate hydrogen bonding capacity and lipophilicity. |

| N-Methyl Group | N-Ethyl, N-Cyclopropyl, N-CH₂CF₃ | To explore steric and electronic effects on binding affinity. |

| Pyrrolidinone Carbonyl | Thioamide, Tetrazole, Acylsulfonamide | To alter hydrogen bonding interactions and metabolic stability. |

| Indole Ring | Benzofuran (B130515), Benzothiophene (B83047), Indazole | To investigate the importance of the indole nitrogen and explore alternative aromatic interactions. researchgate.netnih.gov |

| Pyrrolidinone Ring | Oxazolidinone, Thiazolidinone, Piperidinone | To alter the geometry and hydrogen bonding pattern of the lactam moiety. |

For instance, replacing the indole ring with a benzofuran or benzothiophene could probe the necessity of the indole NH as a hydrogen bond donor. Similarly, substituting the N-methyl group with larger or more electron-withdrawing groups can provide insights into the steric and electronic requirements of the binding pocket. The pyrrolidinone carbonyl, a key hydrogen bond acceptor, could be replaced with a thioamide or a tetrazole to modulate its interaction strength and metabolic stability.

Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of the original lead by mimicking the spatial arrangement of its key functional groups. nih.gov This approach can lead to the discovery of new intellectual property and compounds with improved properties.

For this compound, scaffold hopping could involve replacing the central indolylpyrrolidinone core with other heterocyclic systems that maintain a similar 3D orientation of the indole and lactam moieties.

Table 2: Potential Scaffold Hops for the this compound Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| Indolylpyrrolidinone | Indolyl-γ-butyrolactone | Replacement of the lactam nitrogen with oxygen to alter hydrogen bonding and polarity. |

| Tetrahydro-β-carbolinone | A more rigid tricyclic system that may enhance binding affinity through conformational constraint. | |

| Spiro[indole-3,3'-pyrrolidin]-2-one | To explore a different spatial arrangement of the pyrrolidinone ring relative to the indole. acs.org | |

| Indazolylpyrrolidinone | To investigate the impact of altering the position of the nitrogen atoms in the aromatic ring system. nih.gov |

These alternative scaffolds can be explored through computational modeling and subsequent chemical synthesis to identify novel chemotypes with the desired biological activity.

Synthesis of Structurally Diverse Derivatives for SAR Exploration

The synthesis of a diverse library of analogs is essential for a comprehensive exploration of the structure-activity relationship. Modern synthetic techniques such as parallel synthesis and late-stage functionalization are instrumental in achieving this goal efficiently.

Parallel synthesis allows for the rapid generation of a large number of compounds by performing multiple reactions simultaneously. For the this compound scaffold, a library of analogs could be constructed by varying the substituents on both the indole and pyrrolidinone rings.

A potential synthetic strategy could involve the Michael addition of various substituted indoles to a suitable α,β-unsaturated lactam precursor. Alternatively, a multi-component reaction approach could be employed to assemble the core structure with diverse building blocks in a single step. By utilizing a range of commercially available or readily synthesized starting materials, a large and structurally diverse library can be generated for biological screening.

Late-stage functionalization (LSF) involves the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. nih.govacs.org This strategy is particularly valuable for rapidly accessing analogs that would be difficult to prepare via traditional multi-step synthesis.

For this compound, LSF could be applied to modify the indole ring. For example, transition-metal-catalyzed C-H activation could be used to introduce substituents at various positions of the indole nucleus. acs.orgnews-medical.net This would allow for the exploration of the SAR of substitutions on the benzene (B151609) portion of the indole ring, which can significantly impact biological activity and pharmacokinetic properties.

Table 3: Potential Late-Stage Functionalization Reactions on the Indole Ring

| Position on Indole | Reaction Type | Potential Reagents |

| C2 | C-H Arylation | Palladium catalyst, Aryl halide |

| C4, C5, C6, C7 | C-H Borylation/Cross-coupling | Iridium catalyst, B₂pin₂; then Suzuki coupling |

| C5 | C-H Alkylation | Copper catalyst, Carbene precursor news-medical.net |

| C7 | C-H Halogenation | N-Halosuccinimide |

These LSF approaches would enable the efficient generation of a focused library of analogs to probe the electronic and steric effects of substituents on the indole ring.

Impact of Stereochemistry on Molecular Interactions

The this compound molecule possesses a chiral center at the C4 position of the pyrrolidinone ring. The absolute stereochemistry at this center can have a profound impact on the compound's biological activity due to the three-dimensional nature of its interactions with the biological target.

The two enantiomers of the compound may exhibit different potencies, selectivities, and even different pharmacological effects. It is therefore crucial to synthesize and evaluate the individual enantiomers to fully understand the SAR. Stereoselective synthesis methods can be employed to obtain enantiomerically pure forms of the compound and its derivatives. mdpi.com

For example, an asymmetric synthesis could be developed using a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the key bond-forming reaction. Once the individual enantiomers are obtained, their biological activities can be compared to determine the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). This information is critical for the development of a stereochemically pure drug candidate with an optimized therapeutic profile.

Analysis of Stereospecific Binding to Molecular Targets

In the absence of isolated stereoisomers, no studies on the stereospecific binding of this compound to any molecular targets have been published. The analysis of how different spatial arrangements of a molecule affect its interaction with biological receptors is a cornerstone of medicinal chemistry. For instance, studies on stereoisomers of other pyrrolidine-containing compounds have demonstrated significant differences in their binding affinities for receptors such as the histamine (B1213489) H3 receptor. nih.gov However, such detailed binding analyses for the stereoisomers of this compound are not available in the current body of scientific literature.

Prodrug Strategies for Modulating Molecular Delivery (Chemical Aspects)

The application of prodrug strategies to enhance the delivery of this compound has not been explored in published research. Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy often employed to improve pharmacokinetic properties. rsc.org While the design of prodrugs for various classes of compounds, including those with lactam structures, is an active area of research, these principles have not been specifically applied to this compound.

Design and Synthesis of Chemically Cleavable Prodrugs

There are no reports on the design and synthesis of chemically cleavable prodrugs of this compound. The design of such prodrugs would involve the attachment of a promoiety that is cleaved under specific physiological conditions to release the active parent drug. The scientific literature on prodrug design for lactam-containing molecules, such as β-lactam antibiotics, provides general principles that could theoretically be applied, but specific examples for this indole-pyrrolidinone compound are absent. researchgate.netduke.edu

In Vitro Kinetic Studies of Prodrug Activation

Consistent with the lack of synthesized prodrugs, there are no in vitro kinetic studies detailing the activation of any prodrug of this compound. Such studies are crucial for understanding the rate and mechanism of drug release from a prodrug. Kinetic analyses of prodrug activation have been performed for other drug candidates to predict their in vivo behavior, but this level of investigation has not been reached for the subject compound. researchgate.net

Future Directions and Translational Research Potential Non Clinical

Development as Chemical Probes for Biological Systems

The indole (B1671886) and pyrrolidinone moieties are recognized pharmacophores, suggesting that 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one could be developed into a valuable chemical probe. nih.gov Such probes are instrumental in dissecting biological processes at the molecular level. nih.gov

Application in Chemical Biology to Elucidate Cellular Pathways

As a chemical probe, this compound could be instrumental in elucidating complex cellular pathways. The indole scaffold, a privileged structure in medicinal chemistry, is known to interact with a wide array of biological targets. nih.gov By modifying the core structure with reporter tags such as fluorophores or biotin, researchers could visualize the compound's journey through the cell and identify its binding partners. This would enable the mapping of its interactions within signaling cascades and metabolic networks. For instance, derivatives of this compound could be used to investigate pathways implicated in neuroinflammation or cell proliferation, areas where both indole and pyrrolidinone derivatives have shown activity. nih.govnih.gov

Tools for Target Validation in Preclinical Research

A crucial step in drug discovery is target validation, which confirms the role of a specific biomolecule in a disease process. wjbphs.comwjbphs.com this compound and its analogs could serve as invaluable tools for this purpose. By designing potent and selective ligands for a putative target, researchers can modulate its activity in cellular and animal models of disease. wjbphs.comwjbphs.com This allows for a direct assessment of the target's therapeutic potential. The development of a suite of these molecules with varying affinities and selectivities would provide a robust toolkit for preclinical target validation studies. nih.gov

Integration with Advanced Screening Platforms

The amenability of the this compound scaffold to chemical modification makes it an ideal candidate for inclusion in advanced screening platforms. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov

| Screening Method | Description | Potential Application for this compound Analogs |

| Target-Based Screening | Compounds are tested for their ability to bind to or modulate the activity of a specific, purified biological target (e.g., an enzyme or receptor). pharmaron.com | Screening against a panel of kinases or G-protein coupled receptors known to be modulated by indole-containing compounds. |

| Phenotypic Screening | Compounds are evaluated for their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific target. nih.gov | Identifying compounds that inhibit the proliferation of cancer cell lines or protect neuronal cells from oxidative stress. |

| High-Content Screening (HCS) | An advanced form of phenotypic screening that uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. nyu.edu | Assessing the effects of compounds on subcellular structures, protein localization, and cell morphology in various disease models. |

Phenotypic Screening in Relevant In Vitro Biological Models

Phenotypic screening has re-emerged as a powerful approach for discovering first-in-class medicines. nih.gov By testing this compound and its derivatives in relevant in vitro biological models, such as patient-derived cells or 3D organoids, researchers can identify compounds that reverse a disease phenotype. biorxiv.orgnih.gov This approach is particularly valuable for complex diseases where the optimal drug target is not known. nih.gov The insights gained from such screens can then guide further target identification and mechanism-of-action studies. nih.gov

| In Vitro Model | Description | Relevance for Screening |

| 2D Cell Cultures | Traditional monolayer cultures of immortalized cell lines or primary cells. nih.gov | Cost-effective and scalable for initial high-throughput screening of large compound libraries. nih.gov |

| 3D Spheroids/Organoids | Self-assembled, three-dimensional cell cultures that better mimic the structure and function of native tissues. nih.gov | Provide a more physiologically relevant context for assessing compound efficacy and toxicity. nih.gov |

| Patient-Derived Cells | Cells isolated directly from patient tissues, which can be cultured to create personalized disease models. biorxiv.org | Enable the screening of compounds in a genetically diverse and disease-relevant context. |

Synergistic Computational-Experimental Design Cycles

The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the development of novel compounds. nih.gov This synergistic approach can be applied to the optimization of this compound as a chemical probe or therapeutic lead.

Computational tools can be employed to predict the binding modes of this compound and its analogs to various protein targets. researchgate.net Techniques such as molecular docking and molecular dynamics simulations can provide insights into the key molecular interactions that govern binding affinity and selectivity. nih.gov This information can then be used to guide the synthesis of new derivatives with improved properties. The synthesized compounds are then tested experimentally, and the results are fed back into the computational models to refine them further. jddhs.com This iterative cycle of design, synthesis, and testing can significantly reduce the time and resources required to develop optimized molecules. nih.gov

For example, structure-activity relationship (SAR) studies on related pyrrolidinone-based compounds have successfully identified key pharmacophoric features required for potent biological activity. nih.govresearchgate.netdrugbank.com A similar approach, combining computational SAR and experimental validation, could be applied to a library of this compound derivatives to rapidly identify promising lead compounds. nih.gov

Iterative Design Based on Theoretical Predictions and Experimental Validation

A key future direction for the development of this compound involves a systematic, iterative design process. This approach would leverage computational chemistry to predict the effects of structural modifications, followed by the synthesis and experimental validation of the most promising analogs.